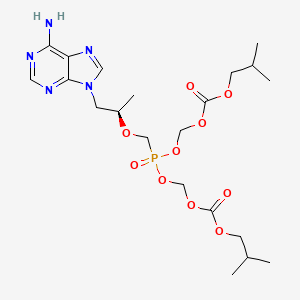
alpha-D-Digitoxopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Digitoxopyranose: is a monosaccharide derivative, specifically a deoxy sugar, which is a component of certain cardiac glycosides. It is a six-carbon sugar (hexose) with the molecular formula C6H12O4. This compound is notable for its role in the structure of cardiac glycosides, which are compounds used in the treatment of heart conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-Digitoxopyranose can be synthesized through the selective anomeric synthesis of sugars. One common method involves the acetylation of D-glucose using acetic anhydride and a catalyst such as perchloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained below 35°C to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plants that produce cardiac glycosides. The process includes hydrolysis of the glycosides followed by chromatographic separation to isolate the desired sugar.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Digitoxopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Produces acids such as digitoxonic acid.
Reduction: Produces alcohols like digitoxol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Alpha-D-Digitoxopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of cardiac glycosides.
Medicine: Investigated for its potential therapeutic effects in treating heart conditions.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of alpha-D-Digitoxopyranose primarily involves its incorporation into cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium concentration. This action enhances cardiac contractility and is beneficial in treating heart failure and arrhythmias .
Comparación Con Compuestos Similares
- Alpha-D-Quinovopyranose
- Alpha-D-Xylopyranose
- Alpha-D-Mannopyranose
Comparison: Alpha-D-Digitoxopyranose is unique due to its specific role in cardiac glycosides. While other similar compounds like alpha-D-Quinovopyranose and alpha-D-Xylopyranose also belong to the class of deoxy sugars, they do not exhibit the same biological activity in cardiac glycosides. Alpha-D-Mannopyranose, on the other hand, is a common sugar but lacks the specific structural features that make this compound integral to cardiac glycosides .
Propiedades
Número CAS |
97276-35-2 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2S,4S,5S,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5+,6-/m1/s1 |
Clave InChI |
FDWRIIDFYSUTDP-DPYQTVNSSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)







